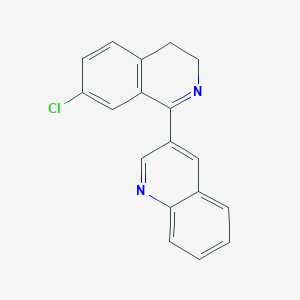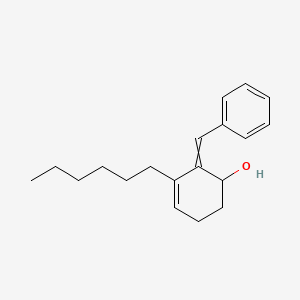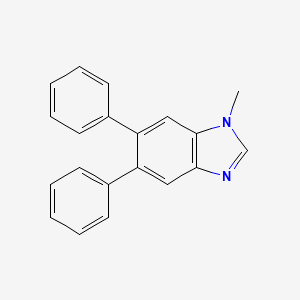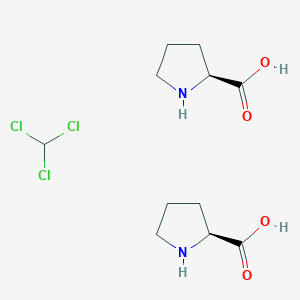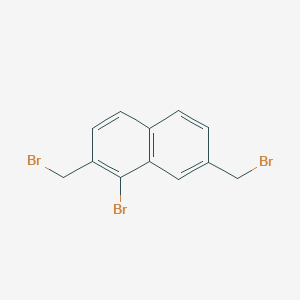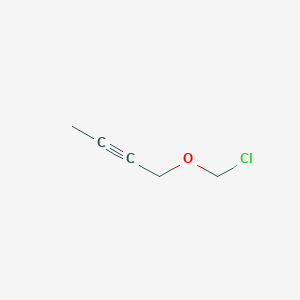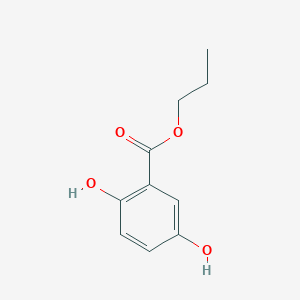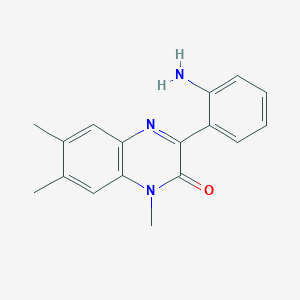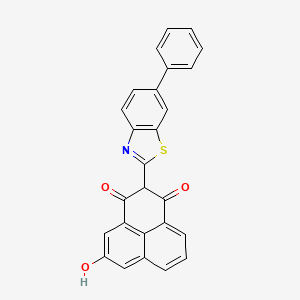
N,N-Diphenylrubicen-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diphenylrubicen-5-amine is an organic compound characterized by the presence of two phenyl groups attached to a rubicen-5-amine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenylrubicen-5-amine typically involves the reaction of rubicen-5-amine with diphenylamine under specific conditions. One common method includes the use of a solvent such as dichloromethane, with a catalyst like palladium on carbon, under an inert atmosphere. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum conversion and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diphenylrubicen-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diphenylrubicen-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N,N-Diphenylrubicen-5-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N,N-Diphenylamine: Shares structural similarities but lacks the rubicen-5-amine core.
N,N-Diphenylbenzamide: Contains a benzamide group instead of the rubicen-5-amine core.
N,N-Diphenylpyridine: Features a pyridine ring in place of the rubicen-5-amine core.
Uniqueness: N,N-Diphenylrubicen-5-amine is unique due to the presence of the rubicen-5-amine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other diphenylamine derivatives and contributes to its specific applications and reactivity.
Eigenschaften
CAS-Nummer |
922184-95-0 |
|---|---|
Molekularformel |
C38H23N |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
N,N-diphenylrubicen-5-amine |
InChI |
InChI=1S/C38H23N/c1-3-11-24(12-4-1)39(25-13-5-2-6-14-25)26-21-22-31-34(23-26)30-18-10-20-32-35-28-16-8-7-15-27(28)29-17-9-19-33(36(29)35)38(31)37(30)32/h1-23H |
InChI-Schlüssel |
UIOKJESMPMAHAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C6C4=CC=CC6=C7C8=CC=CC=C8C9=C7C5=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
